Cas no 2228601-01-0 (3-(2-methoxy-2-methylpropyl)azetidin-3-ol)

3-(2-methoxy-2-methylpropyl)azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-methoxy-2-methylpropyl)azetidin-3-ol
- EN300-1804629
- 2228601-01-0
-
- Inchi: 1S/C8H17NO2/c1-7(2,11-3)4-8(10)5-9-6-8/h9-10H,4-6H2,1-3H3
- InChI Key: ZRTJVCZETHWMHZ-UHFFFAOYSA-N
- SMILES: OC1(CNC1)CC(C)(C)OC
Computed Properties
- Exact Mass: 159.125928785g/mol
- Monoisotopic Mass: 159.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 41.5Ų
3-(2-methoxy-2-methylpropyl)azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1804629-0.25g |
3-(2-methoxy-2-methylpropyl)azetidin-3-ol |
2228601-01-0 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1804629-1.0g |
3-(2-methoxy-2-methylpropyl)azetidin-3-ol |
2228601-01-0 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1804629-5.0g |
3-(2-methoxy-2-methylpropyl)azetidin-3-ol |
2228601-01-0 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1804629-5g |
3-(2-methoxy-2-methylpropyl)azetidin-3-ol |
2228601-01-0 | 5g |
$3396.0 | 2023-09-19 | ||
Enamine | EN300-1804629-0.05g |
3-(2-methoxy-2-methylpropyl)azetidin-3-ol |
2228601-01-0 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1804629-0.5g |
3-(2-methoxy-2-methylpropyl)azetidin-3-ol |
2228601-01-0 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1804629-10.0g |
3-(2-methoxy-2-methylpropyl)azetidin-3-ol |
2228601-01-0 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1804629-2.5g |
3-(2-methoxy-2-methylpropyl)azetidin-3-ol |
2228601-01-0 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1804629-1g |
3-(2-methoxy-2-methylpropyl)azetidin-3-ol |
2228601-01-0 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1804629-0.1g |
3-(2-methoxy-2-methylpropyl)azetidin-3-ol |
2228601-01-0 | 0.1g |
$1031.0 | 2023-09-19 |
3-(2-methoxy-2-methylpropyl)azetidin-3-ol Related Literature
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
Additional information on 3-(2-methoxy-2-methylpropyl)azetidin-3-ol
Introduction to 3-(2-methoxy-2-methylpropyl)azetidin-3-ol (CAS No. 2228601-01-0)
3-(2-methoxy-2-methylpropyl)azetidin-3-ol, identified by its Chemical Abstracts Service (CAS) number 2228601-01-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This azetidine derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and mechanistic insights. The compound's molecular structure, featuring a cycloalkane ring substituted with an azetidin-3-ol moiety and an isopropyl group bearing a methoxy functional group, positions it as a valuable scaffold for medicinal chemistry investigations.
The azetidin-3-ol core is a heterocyclic amine oxide analog, which has been extensively studied for its role in various pharmacological applications. This structural motif is known to exhibit significant flexibility, allowing for diverse interactions with biological targets. The presence of the 2-methoxy-2-methylpropyl side chain further enhances the compound's complexity, potentially influencing its solubility, metabolic stability, and binding affinity to biological receptors. Such features make 3-(2-methoxy-2-methylpropyl)azetidin-3-ol a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been growing interest in the synthesis and characterization of azetidine derivatives due to their potential as pharmacophores in drug design. The methoxy group in this compound not only contributes to its stereochemical diversity but also influences its electronic properties, which can be exploited to modulate biological activity. Additionally, the isopropyl substituent at the 2-position of the azetidine ring introduces conformational flexibility, enabling the molecule to adopt multiple binding orientations within biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications in azetidine derivatives can impact their biological efficacy. Studies have demonstrated that subtle changes in the substitution pattern of the azetidine ring can significantly alter its interaction with enzymes and receptors. For instance, the 3-hydroxy group in 3-(2-methoxy-2-methylpropyl)azetidin-3-ol serves as a key hydrogen bonding site, which is critical for establishing favorable interactions with biological targets. This feature has been leveraged in the design of inhibitors targeting various therapeutic pathways.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Azetidine derivatives, in particular, have shown promise as scaffolds for antiviral, antibacterial, and anticancer agents. The structural features of 3-(2-methoxy-2-methylpropyl)azetidin-3-ol, including its cycloalkane ring and functional groups, align well with these trends. Moreover, the compound's ability to undergo further derivatization makes it a versatile platform for generating novel analogs with enhanced pharmacological properties.
One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery programs. The combination of the azetidin-3-ol core and the 2-methoxy-2-methylpropyl side chain provides a rich chemical space for exploration. Researchers have employed various synthetic strategies to modify this scaffold, aiming to optimize its biological activity and pharmacokinetic profile. These efforts have led to the identification of several promising derivatives with improved efficacy and reduced toxicity.
The synthesis of 3-(2-methoxy-2-methylpropyl)azetidin-3-ol involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps include cyclization reactions to form the azetidine ring followed by functional group manipulations to introduce the hydroxy, methoxy, and isopropyl substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screening studies and preclinical evaluations.
In conclusion, 3-(2-methoxy-2-methylpropyl)azetidin-3-ol (CAS No. 2228601-01-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities position it as a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic applications for azetidine derivatives, compounds like this one will play an increasingly important role in developing next-generation pharmaceuticals.
2228601-01-0 (3-(2-methoxy-2-methylpropyl)azetidin-3-ol) Related Products
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)



